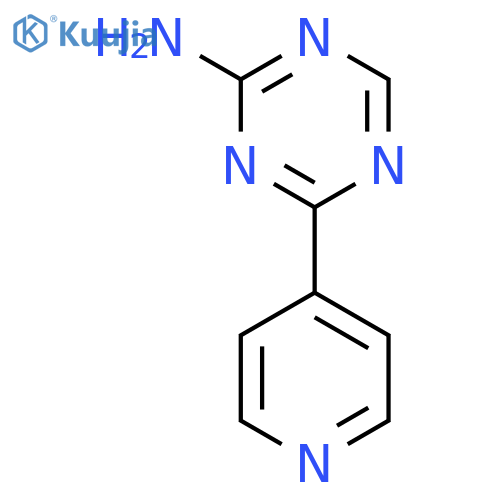

Cas no 143261-63-6 (2-amino-4-(4-pyridinyl)-1,3,5-triazine)

143261-63-6 structure

商品名:2-amino-4-(4-pyridinyl)-1,3,5-triazine

2-amino-4-(4-pyridinyl)-1,3,5-triazine 化学的及び物理的性質

名前と識別子

-

- 2-amino-4-(4-pyridinyl)-1,3,5-triazine

- 4-pyridin-4-yl-1,3,5-triazin-2-amine

- Z1165163028

- AKOS013180699

- 857-600-8

- 4-(Pyridin-4-yl)-1,3,5-triazin-2-amine

- DA-10316

- DTXSID70566385

- EN300-6298476

- DTXCID20517160

- 143261-63-6

- SCHEMBL4948820

- 1,3,5-Triazin-2-amine, 4-(4-pyridinyl)-

- CS-0253239

-

- インチ: InChI=1S/C8H7N5/c9-8-12-5-11-7(13-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11,12,13)

- InChIKey: XDOWEJICGSZQCA-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 173.07014524Da

- どういたいしつりょう: 173.07014524Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

2-amino-4-(4-pyridinyl)-1,3,5-triazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6298476-1.0g |

4-(pyridin-4-yl)-1,3,5-triazin-2-amine |

143261-63-6 | 95% | 1g |

$914.0 | 2023-06-01 | |

| Enamine | EN300-6298476-5.0g |

4-(pyridin-4-yl)-1,3,5-triazin-2-amine |

143261-63-6 | 95% | 5g |

$2650.0 | 2023-06-01 | |

| Enamine | EN300-6298476-0.25g |

4-(pyridin-4-yl)-1,3,5-triazin-2-amine |

143261-63-6 | 95% | 0.25g |

$452.0 | 2023-06-01 | |

| A2B Chem LLC | AY31756-2.5g |

4-(Pyridin-4-yl)-1,3,5-triazin-2-amine |

143261-63-6 | 95% | 2.5g |

$1921.00 | 2024-04-20 | |

| 1PlusChem | 1P01G4Z0-1g |

1,3,5-Triazin-2-amine, 4-(4-pyridinyl)- |

143261-63-6 | 95% | 1g |

$1192.00 | 2024-06-20 | |

| 1PlusChem | 1P01G4Z0-250mg |

1,3,5-Triazin-2-amine, 4-(4-pyridinyl)- |

143261-63-6 | 95% | 250mg |

$621.00 | 2024-06-20 | |

| Aaron | AR01G57C-50mg |

1,3,5-Triazin-2-amine, 4-(4-pyridinyl)- |

143261-63-6 | 95% | 50mg |

$317.00 | 2025-02-14 | |

| Aaron | AR01G57C-10g |

1,3,5-Triazin-2-amine, 4-(4-pyridinyl)- |

143261-63-6 | 95% | 10g |

$5428.00 | 2023-12-16 | |

| A2B Chem LLC | AY31756-10g |

4-(Pyridin-4-yl)-1,3,5-triazin-2-amine |

143261-63-6 | 95% | 10g |

$4171.00 | 2024-04-20 | |

| A2B Chem LLC | AY31756-250mg |

4-(Pyridin-4-yl)-1,3,5-triazin-2-amine |

143261-63-6 | 95% | 250mg |

$511.00 | 2024-04-20 |

2-amino-4-(4-pyridinyl)-1,3,5-triazine 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

143261-63-6 (2-amino-4-(4-pyridinyl)-1,3,5-triazine) 関連製品

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量